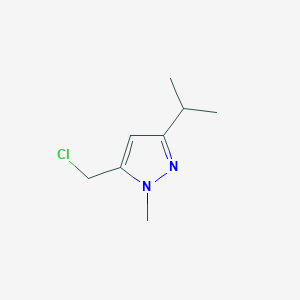

5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole

Description

5-(Chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole is a pyrazole derivative characterized by a chloromethyl group at position 5, an isopropyl group at position 3, and a methyl group at position 1 of the pyrazole ring. Its molecular formula is C₈H₁₂ClN₂, with a molecular weight of 171.64 g/mol. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications, due to the reactive chloromethyl group, which serves as a site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).

Properties

Molecular Formula |

C8H13ClN2 |

|---|---|

Molecular Weight |

172.65 g/mol |

IUPAC Name |

5-(chloromethyl)-1-methyl-3-propan-2-ylpyrazole |

InChI |

InChI=1S/C8H13ClN2/c1-6(2)8-4-7(5-9)11(3)10-8/h4,6H,5H2,1-3H3 |

InChI Key |

BTIGIXCYBYQCAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=C1)CCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation of the pyrazole ring using isopropyl halides in the presence of a base such as potassium carbonate.

Chloromethylation: The chloromethyl group can be introduced using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing to enhance reaction efficiency and yield. This method allows for better control of reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding pyrazole derivatives with different functional groups. Reduction reactions can also modify the pyrazole ring or the substituents attached to it.

Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as azides, thiols, or alcohols, depending on the reagents used.

Scientific Research Applications

5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: Pyrazole derivatives have shown potential as therapeutic agents for various diseases. This compound can be used in the development of new drugs targeting specific biological pathways.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. The isopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The chloromethyl group in the target compound enhances electrophilicity compared to simple chloro or nitro substituents (e.g., in 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole).

- Steric and Lipophilic Profiles : The isopropyl group in the target compound introduces greater steric bulk than methyl or cyclopropyl groups (e.g., in compounds), likely reducing solubility in polar solvents.

Biological Activity

5-(Chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

The biological activity of pyrazole derivatives often involves their interaction with various molecular targets, including enzymes and receptors. For instance, the compound's structure allows it to fit into active sites of these targets, modulating their activity. It may inhibit enzyme activity by binding to catalytic sites, preventing substrate conversion, or act as a ligand for specific receptors .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

- MCF7 (Breast Cancer) : IC50 values indicating significant growth inhibition.

- NCI-H460 (Lung Cancer) : Demonstrated potent antiproliferative effects.

A summary of relevant studies is presented in Table 1 below.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | TBD | Inhibition of cell proliferation |

| Similar Pyrazole Derivative | NCI-H460 | 42.30 | Induction of apoptosis |

| Another Pyrazole Analog | HepG2 | 0.71 | Inhibition of VEGF-induced growth |

Anti-inflammatory Activity

Pyrazoles have also been studied for their anti-inflammatory properties. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2:

- IC50 Values : Many derivatives exhibit IC50 values ranging from 0.02–0.04 µM against COX-2, indicating strong anti-inflammatory potential compared to established drugs like celecoxib .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer properties of pyrazole derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications in the pyrazole structure significantly affected biological activity:

- Compound Variants : Certain substitutions led to enhanced cytotoxicity against MCF7 and NCI-H460 cells.

Case Study 2: Anti-inflammatory Evaluation

Another research focused on the synthesis of new pyrazole derivatives aimed at COX inhibition. The findings suggested that:

Q & A

What are the optimal synthetic routes for 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

Basic Research Question

The compound can be synthesized via Vilsmeier-Haack reactions , which are effective for introducing aldehyde or chloromethyl groups into pyrazole cores. A general protocol involves reacting 3-isopropyl-1-methyl-1H-pyrazole derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (60–80°C). For example, analogous compounds like 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde were synthesized in 59% yield using this method . Key factors affecting yield include:

- Reaction time : Prolonged heating (>1 hour) may lead to side reactions (e.g., over-chlorination).

- Solvent system : Diethyl ether/hexane mixtures (1:1 v/v) are effective for purification .

- Substituent steric effects : Bulkier groups (e.g., isopropyl) may slow reaction kinetics, necessitating temperature optimization .

How can substituent effects (chloromethyl, isopropyl, methyl) on the pyrazole core be systematically analyzed for reactivity?

Advanced Research Question

Substituent impacts can be evaluated via computational modeling (DFT calculations) and experimental kinetics . For instance:

- Electron-withdrawing groups (e.g., chloromethyl) increase electrophilicity at the 4-position, enhancing reactivity in nucleophilic substitutions .

- Steric hindrance from the isopropyl group may reduce accessibility for further functionalization. Comparative studies on analogs (e.g., 5-chloro-1,3-dimethylpyrazole) show that methyl groups allow higher regioselectivity in alkylation reactions than bulkier substituents .

- Spectroscopic validation : and NMR can track electronic environments (e.g., δ 3.89 ppm for methyl groups in chloromethyl derivatives) .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

A multi-technique approach is essential:

- NMR spectroscopy : NMR identifies nitrogen environments (δ -70 to -180 ppm for pyrazole nitrogens) .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 193 for chloromethyl derivatives) .

- Elemental analysis : Validates purity (>98%) by matching experimental vs. calculated C, H, N, and Cl percentages .

- IR spectroscopy : Bands near 1671–1682 cm indicate aldehyde or carbonyl groups in derivatives .

How can structural modifications of this compound enhance its bioactivity in enzyme inhibition studies?

Advanced Research Question

Rational design strategies include:

- Electrophilic substitution : Introducing trifluoromethyl or nitro groups at the 4-position (via Vilsmeier-Haack or Ullmann reactions) can improve binding to enzyme active sites. For example, 5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole analogs showed carbonic anhydrase inhibition .

- Docking studies : Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like cyclooxygenase (COX) or cannabinoid receptors. Analogous pyrazole derivatives (e.g., anandamide-like structures) bind competitively to synaptic membranes .

- Pharmacophore modeling : Substituent polarity (chloromethyl) and hydrophobicity (isopropyl) can be optimized for blood-brain barrier penetration .

What are the stability challenges for this compound under varying storage conditions?

Basic Research Question

Stability is influenced by:

- Moisture sensitivity : The chloromethyl group is prone to hydrolysis, requiring anhydrous storage (argon atmosphere, desiccants) .

- Temperature : Degradation accelerates above 25°C; refrigerated storage (2–8°C) is recommended .

- Light exposure : UV/Vis studies show photodegradation in analogs like 5-chloro-1-methylpyrazole-4-carbaldehyde, necessitating amber vials .

How can conflicting spectral data (e.g., NMR shifts) for pyrazole derivatives be resolved?

Advanced Research Question

Discrepancies arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Deuterated solvents : CDCl₃ vs. DMSO-d₆ can shift peaks by 0.1–0.5 ppm. For example, methyl groups in CDCl₃ appear at δ 3.89 ppm but upfield in DMSO .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing isopropyl CH₃ from pyrazole CH₃) .

- Crystallography : Single-crystal X-ray structures (e.g., Acta Crystallographica reports) provide definitive bond lengths and angles for comparison .

What methodologies are effective for scaling up synthesis while maintaining purity?

Advanced Research Question

Process optimization includes:

- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions in exothermic steps (e.g., chloromethylation) .

- Green chemistry : Replace POCl₃ with biodegradable reagents (e.g., ionic liquids) to minimize waste .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity at multi-gram scales .

How do substituents influence the compound’s reactivity in cross-coupling reactions?

Basic Research Question

The chloromethyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings . Key considerations:

- Catalyst selection : Pd(PPh₃)₄ is effective for arylations, while Pd(OAc)₂/XPhos improves yields with sterically hindered partners .

- Solvent/base systems : DMF/K₃PO₄ enhances solubility of polar intermediates .

- Competing reactions : Chloride displacement may occur if palladium catalysts are overused .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.